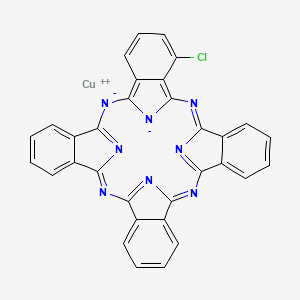

(1-Chlorophthalocyaninato)copper

Description

Overview of Phthalocyanine (B1677752) Macrocycles in Advanced Materials Science

The inherent stability and unique electronic characteristics of phthalocyanine macrocycles have cemented their role in a multitude of applications within materials science. smolecule.com Their planar 18π-electron system facilitates efficient electron transfer, making them ideal for use in molecular electronics, optoelectronics, and photonics. nih.govnih.gov Phthalocyanines are integral to the development of organic field-effect transistors (OFETs), where their high charge carrier mobility is a key attribute. researchgate.net They are also employed as sensitizers in solar cells, due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, and as active elements in gas sensors and electrochromic devices. smolecule.comnih.gov Their chemical and thermal stability further enhances their suitability for these demanding applications.

Significance of Peripheral Substitution in Phthalocyanine Molecular Engineering

The properties of a phthalocyanine molecule can be meticulously tuned through the introduction of functional groups at its periphery. This process, known as peripheral substitution, is a cornerstone of phthalocyanine molecular engineering. Substituents can dramatically alter the molecule's solubility, aggregation behavior, electronic properties, and catalytic activity. smolecule.com For instance, the attachment of bulky groups can prevent the undesirable aggregation of phthalocyanine molecules, which often quenches their photoactivity.

The position of the substituent, whether on the peripheral (β) or non-peripheral (α) carbons of the benzene (B151609) rings, also has a profound impact. This strategic placement allows for fine-tuning of the electronic energy levels (HOMO and LUMO) of the macrocycle. Electron-withdrawing groups, such as chlorine, and electron-donating groups can be used to modulate the redox potentials and optical absorption characteristics of the phthalocyanine.

Rationale for Copper(II) Central Metal Ion in Phthalocyanine Systems

The central cavity of the phthalocyanine macrocycle can accommodate over 70 different metal ions. nih.gov The choice of the central metal is critical as it significantly influences the electronic, magnetic, and catalytic properties of the resulting complex. Copper(II) is a frequently employed metal ion in phthalocyanine research for several reasons. The Cu(II) ion, with its d⁹ electronic configuration, imparts paramagnetic properties to the complex.

Furthermore, copper phthalocyanine (CuPc) exhibits excellent thermal and chemical stability. From a catalytic perspective, the copper center can participate in redox reactions, making copper phthalocyanines effective catalysts for various organic transformations and electrochemical processes. The interplay between the copper(II) ion and the phthalocyanine ligand leads to a rich electronic structure that is sensitive to the surrounding environment and peripheral modifications.

Contextualizing (1-Chlorophthalocyaninato)copper within Substituted Metallophthalocyanine Research

This compound represents a fundamental example of a peripherally substituted metallophthalocyanine. While much of the existing research focuses on more heavily substituted analogues, such as tetra-, octa-, and even hexadecachloro-copper phthalocyanines, the study of the monosubstituted variant is crucial for understanding the incremental effects of substitution. researchgate.net The single chlorine atom in this compound acts as an electron-withdrawing group, subtly perturbing the electronic structure of the parent copper phthalocyanine molecule.

By examining this seemingly simple molecule, researchers can gain insights into the initial electronic shifts and structural modifications that occur upon halogenation. This knowledge is foundational for the rational design of more complex functionalized phthalocyanines with tailored properties for specific applications. While detailed experimental data specifically for this compound is not as abundant as for its polysubstituted counterparts, its properties can be inferred and contextualized by comparing it to the broader family of chloro-substituted copper phthalocyanines.

Research Findings on Chloro-Substituted Copper Phthalocyanines

Due to a scarcity of specific research data on this compound, the following tables present findings for related chloro-substituted copper phthalocyanines to provide context.

Spectroscopic and Structural Data of Chloro-Substituted Copper Phthalocyanines

| Compound | Q-band Absorption Maximum (nm) | Key Vibrational Bands (cm⁻¹) | Crystal System | Space Group |

| CuPcCl₄ | Varies with solvent | C=C stretching shifts to lower wavenumbers compared to CuPc. researchgate.net Strong bands around 1528 cm⁻¹ (Cα-Nβ and Cβ-Cβ stretching). researchgate.net | Monoclinic | P2₁/c |

| CuPcCl₈ | Varies with solvent | Similar shifts in C=C stretching. researchgate.net Strong bands around 1528 cm⁻¹ (Cα-Nβ and Cβ-Cβ stretching). researchgate.net | --- | --- |

| CuPcCl₁₆ | Varies with solvent | C=C stretching shifts to lower wavenumbers. researchgate.net Cα-Nβ and Cβ-Cβ stretching band shifts to ~1506 cm⁻¹. researchgate.net Non-planar distortion of the macrocycle. researchgate.net | Monoclinic | C2/m |

Note: The synthesis of chloro-substituted copper phthalocyanines is typically achieved through the template synthesis from corresponding chloro-substituted phthalonitriles and a copper salt. researchgate.net Purification is often carried out by vacuum sublimation. researchgate.net

Impact of Chloro-Substitution on Thin Film Properties

| Compound | Film Structure (on glass at 50 °C) |

| CuPcCl₄ | Polycrystalline with preferential orientation. researchgate.net |

| CuPcCl₈ | Amorphous. researchgate.net |

| CuPcCl₁₆ | Amorphous. researchgate.net |

These findings demonstrate that the degree of chlorination significantly influences the molecular packing and resulting morphology of thin films, which is a critical factor for their application in electronic devices. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

147-13-7 |

|---|---|

Molecular Formula |

C32H15ClCuN8 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2 |

InChI Key |

KBHMYGKCXJXPNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 1 Chlorophthalocyaninato Copper

Precursor Synthesis and Halogenation Techniques for Phthalonitrile (B49051) Derivatives

The primary precursor for the synthesis of peripherally substituted phthalocyanines is the corresponding substituted phthalonitrile. For (1-Chlorophthalocyaninato)copper, the key starting material is a monochlorinated phthalonitrile, typically 3-chlorophthalonitrile (B1587263) or 4-chlorophthalonitrile. The synthesis of these precursors is a critical first step that dictates the substitution pattern of the final macrocycle.

One common route to these chlorinated precursors begins with substituted o-xylenes. For instance, 3-chloro-o-xylene can be coupled with trimethylsilylchloride in the presence of sodium, followed by oxidation to yield the corresponding trimethylsilylphthalic acid, which can be further converted to the phthalonitrile. umich.edu

A more direct and widely used method involves the nucleophilic aromatic substitution of nitro- or other halo-substituted phthalonitriles. google.com For example, reacting 3-nitrophthalonitrile (B1295753) or 4-nitrophthalonitrile (B195368) with a chloride source can yield the desired chlorophthalonitrile derivative. However, the direct halogenation of unsubstituted phthalonitrile is generally avoided due to a lack of selectivity, often resulting in a mixture of chlorinated products.

An alternative pathway, particularly relevant in industrial-scale synthesis, starts from chlorophthalic anhydrides. The Wyler method, for instance, utilizes a mixture of phthalic anhydride (B1165640) and a specific ratio of 3-chlorophthalic and 4-chlorophthalic anhydrides. googleapis.com These anhydrides react with urea (B33335) and a copper source, forming the phthalocyanine (B1677752) in situ. While this does not produce a single isomer of this compound, it yields a statistically chlorinated product with an average of one chlorine atom per molecule, which is suitable for many pigment applications. googleapis.com

Macrocyclization Reactions for Forming the Phthalocyanine Core

The formation of the phthalocyanine's distinctive 18 π-electron macrocycle from four phthalonitrile units is known as cyclotetramerization. This reaction can be performed under various conditions, each with its own set of advantages regarding reaction time, yield, and environmental impact. The process is typically a template synthesis, where a metal salt is present to coordinate with the nitrile nitrogen atoms, polarizing them and inducing the self-condensation process. rsc.org

High-Temperature Solution-Phase Methods

The traditional and most established method for synthesizing phthalocyanines involves heating the phthalonitrile precursor in a high-boiling point organic solvent. rsc.org Solvents such as nitrobenzene, 1-chloronaphthalene, quinoline, or dimethylaminoethanol (B1669961) (DMAE) are commonly employed, with reaction temperatures often exceeding 180 °C. rsc.orgnih.govgoogle.com

A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) is often added to facilitate the reaction, particularly for the synthesis of metal-free phthalocyanines, though it is also used in templated syntheses. dergipark.org.trchemistry-online.com The high temperatures are necessary to drive the equilibria toward the formation of the highly stable, conjugated macrocycle. rsc.org For the synthesis of this compound, a mixture of 3-chlorophthalonitrile and a copper(I) or copper(II) salt would be refluxed in an appropriate high-boiling solvent. google.com

Solid-State Synthesis Approaches

To create more environmentally friendly and efficient processes, solid-state synthesis methods have been developed. These techniques reduce or eliminate the need for high-boiling, often hazardous, organic solvents. aalto.finih.gov In a typical solid-state approach, the chlorinated phthalonitrile precursor, a copper salt (e.g., copper(I) chloride), and urea are ground together and heated. rsc.org Urea acts as a source of ammonia (B1221849) at high temperatures, which facilitates the formation of the intermediate 1,3-diiminoisoindoline.

Ball-milling is another solid-state technique that has been successfully applied to phthalocyanine synthesis. aalto.finih.gov This method uses mechanical energy to initiate the reaction between the solid reactants. Systematic screening of parameters like temperature and the use of a template can lead to high-yielding, greener synthetic routes. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of phthalocyanines. acs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from many hours to mere minutes. acs.orgnih.gov

These reactions are often conducted under solvent-free ("dry") conditions, further enhancing their green credentials. nih.govresearchgate.net For example, a mixture of a chlorinated phthalic anhydride, urea, a copper salt, and a catalytic amount of ammonium (B1175870) molybdate (B1676688) can be irradiated in a microwave oven to produce the chlorinated copper phthalocyanine quickly and efficiently. researchgate.netoc-praktikum.de The presence of a small amount of water from hydrated metal salts can be beneficial, as it couples strongly with the microwave energy at the start of the reaction. nih.gov This method has been shown to be reproducible and scalable. nih.gov

| Method | Typical Precursors | Solvent/Conditions | Temperature | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| High-Temperature Solution | Chlorophthalonitrile, CuCl/CuCl₂ | Nitrobenzene, 1-Chloronaphthalene, DMAE | >180 °C | 8-24 hours | Established method, good for various derivatives | rsc.orgnih.govgoogle.com |

| Solid-State (Heating) | Chlorophthalic Anhydride, Urea, CuCl₂ | Solvent-free | ~260 °C | ~3 hours | Greener (no solvent), simpler setup | rsc.org |

| Microwave-Assisted | Chlorophthalic Anhydride, Urea, CuCl | Solvent-free or minimal solvent | Up to 250 °C | 5-10 minutes | Extremely rapid, high efficiency, clean reactions | acs.orgnih.govoc-praktikum.de |

Central Metal Ion Insertion Techniques for Copper(II) Coordination

In most synthetic strategies for this compound, the insertion of the copper(II) ion is not a separate step but is integral to the macrocyclization process. This is known as a template synthesis. A copper salt, such as copper(I) chloride, copper(II) chloride, or copper(II) sulfate, is included in the initial reaction mixture with the phthalonitrile or phthalic anhydride derivative. googleapis.comnih.govnih.gov The copper ion acts as a template, coordinating the four precursor molecules and facilitating their cyclization into the final metallated phthalocyanine. The choice between copper(I) and copper(II) salts can influence the reaction, with copper(I) chloride being a common choice. googleapis.comoc-praktikum.de

An alternative, though less common, route is to first synthesize the metal-free monochlorophthalocyanine. This is typically achieved by reacting the chlorophthalonitrile in the presence of a strong base like DBU or by using a lithium alkoxide to form a dilithium (B8592608) phthalocyanine intermediate. dergipark.org.tr This metal-free macrocycle can then be isolated and subsequently metallated by refluxing it with a suitable copper salt in a solvent like ethanol (B145695) or dimethylformamide (DMF). dergipark.org.tr This two-step method allows for the synthesis of various metallated phthalocyanines from a single metal-free precursor.

Purification and Isolation Procedures for this compound

Crude this compound, as synthesized, is often in a coarse crystalline form unsuitable for pigment applications and contains impurities from unreacted starting materials and side products. jchemrev.com Therefore, rigorous purification is essential.

A primary purification method involves washing the crude product with dilute acid and base. For instance, the reaction mixture can be treated with dilute hydrochloric acid to remove basic substances and unreacted metal salts, followed by washing with a sodium hydroxide (B78521) solution and then water until neutral. researchgate.net

For insoluble pigments like copper phthalocyanine, a technique known as "acid pasting" or "acid swelling" is widely employed. The crude pigment is dissolved in concentrated sulfuric acid, which breaks down aggregates and some impurities. dergipark.org.tr The resulting solution is then carefully poured into a large volume of cold water or onto ice, causing the purified phthalocyanine to precipitate as fine particles. dergipark.org.trgoogle.com The precipitate is then filtered, washed extensively with water to remove all traces of acid, and dried. google.com

Soxhlet extraction is another effective purification technique. The crude solid is placed in a thimble and continuously extracted with a solvent like acetonitrile (B52724) or ethanol to remove soluble impurities. nih.gov For highly pure, research-grade material, vacuum sublimation can be used, although this is less common for industrial-scale production. nih.gov

Post-Synthetic Functionalization and Chemical Modification Studies of this compound

Post-synthetic modification of this compound is a critical area of research, enabling the fine-tuning of its chemical and physical properties for advanced applications. These strategies focus on altering the molecular structure after the initial synthesis of the phthalocyanine macrocycle. Modifications can be directed at three primary sites: the central copper ion through axial ligand coordination, the peripheral chloro-substituent via exchange reactions, and the entire molecule through attachment to larger structures like nanomaterials. Such derivatizations are pivotal for modulating solubility, electronic characteristics, aggregation behavior, and catalytic activity.

Axial Ligand Coordination Strategies

The central copper(II) ion within the this compound complex is capable of coordinating ligands at its axial sites, perpendicular to the plane of the phthalocyanine ring. This coordination provides a direct method to influence the electronic structure and steric environment of the molecule without altering the macrocycle itself. photobiology.com The introduction of axial ligands can induce a dipole moment perpendicular to the ring and alter the spatial arrangement of adjacent molecules, thereby affecting intermolecular interactions and solid-state packing. photobiology.com

The strength and nature of the axial coordination are influenced by both the ligand and the phthalocyanine ring. The presence of the electron-withdrawing chloro-substituent on the periphery can enhance the Lewis acidity of the central copper ion, potentially strengthening its interaction with donor ligands. Studies on related cobalt phthalocyanines have demonstrated that the σ-donor strength of the axial ligand directly impacts the energy of the metal's d-orbitals. acs.org A stronger σ-donating ligand increases the energy of the dz² orbital, which can enhance the complex's nucleophilicity and reactivity in catalytic processes. acs.org

Various N-donor ligands, including pyridines and amines, as well as solvent molecules, have been shown to coordinate to the central metal of phthalocyanine complexes. acs.orgnih.govnih.gov For instance, detailed spectroscopic studies on fluorinated copper phthalocyanines in ethanol have confirmed the relatively strong coordination of solvent molecules as axial ligands. nih.gov This axial interaction is a key feature in designing phthalocyanine-based catalysts and functional materials.

| Axial Ligand Type | Example Ligand | Observed Effect on Phthalocyanine Complex | Reference |

|---|---|---|---|

| Nitrogen Donors (Pyridines) | 4-Aminopyridine | Modifies molecular orbitals, causing blue-shifts in Q- and Soret bands in electronic spectra of ruthenium phthalocyanine. | frontiersin.org |

| Nitrogen Donors (General) | Pyridyl moieties | Increases the energy of the Co dz² orbital, enhancing CO2 reduction activity in cobalt phthalocyanine. | acs.org |

| Oxygen Donors (Alcohols) | Ethanol | Acts as a coordinating solvent, influencing EPR parameters and demonstrating strong axial coordination. | nih.gov |

| Oxygen Donors (Carboxylic Acids) | Gallic acid, Sulfosalicylic acid | Introduces steric bulk and functional groups that increase water solubility for Ti(IV), Zr(IV), and Hf(IV) phthalocyanines. | photobiology.com |

Peripheral Substituent Exchange Reactions

The chloro-substituent on the periphery of this compound serves as a versatile handle for further covalent modification. As an electron-withdrawing group, the chlorine atom activates the phthalocyanine's benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a pathway to introduce a wide range of functional groups.

This strategy is fundamental for tuning the physicochemical properties of the phthalocyanine. researchgate.net For example, the introduction of bulky groups can inhibit the strong π-π stacking and aggregation tendencies common in planar phthalocyanine molecules, thereby improving their solubility in common organic solvents and enhancing their performance in solution-based applications. acs.org The electronic nature of the new substituent can also modulate the frontier molecular orbital energies of the macrocycle, affecting its optical and electrochemical properties. rsc.org

Potential nucleophiles for these exchange reactions include alkoxides, thiolates, and amines, leading to the formation of ether, thioether, and amino-functionalized phthalocyanine derivatives, respectively. The specific reaction conditions, such as solvent, temperature, and the use of a base, are critical for achieving successful substitution.

| Nucleophile | Resulting Functional Group | Potential Impact on Properties | Reference Principle |

|---|---|---|---|

| Alkoxide (RO⁻) | Ether (-OR) | Can improve solubility and modify electronic properties. | researchgate.net |

| Thiolate (RS⁻) | Thioether (-SR) | Can be used to attach the molecule to gold surfaces or introduce sulfur-based functionalities. | acs.org |

| Amine (R₂NH) | Amino (-NR₂) | Can serve as a basic site or a point for further derivatization (e.g., amidation). | rsc.org |

| Cyanide (CN⁻) | Cyano (-CN) | Acts as a strong electron-withdrawing group, significantly altering electronic properties. | nih.gov |

Covalent Attachment to Nanomaterials and Substrates

Immobilizing this compound onto the surface of nanomaterials or solid substrates is a key strategy for creating robust, recyclable, and highly active functional materials for catalysis, sensing, and photoelectrochemical applications. Covalent attachment ensures a strong and stable linkage between the molecular phthalocyanine unit and the support.

A common two-step approach involves first modifying the phthalocyanine via a peripheral substitution reaction (as described in 2.5.2) to introduce a reactive functional group, such as a carboxylic acid or an amine. acs.org This functionalized phthalocyanine can then be covalently linked to a substrate that has a complementary functionalized surface. For example, a carboxyl-functionalized phthalocyanine can form stable amide bonds with amino-functionalized silica (B1680970) nanoparticles. acs.org

Alternatively, direct assembly methods can be employed. Copper phthalocyanine has been successfully deposited on the surface of TiO₂ nanorod arrays through an electro-induced assembly method. frontiersin.org In such hybrid structures, the phthalocyanine can act as a co-catalyst, enhancing the performance of the inorganic substrate in applications like photoelectrochemical water splitting. frontiersin.org The resulting organic-inorganic hybrid nanostructures benefit from the combined properties of both components, such as the high surface area of the nanostructure and the photoactive nature of the phthalocyanine.

| Substrate/Nanomaterial | Interfacial Linkage/Interaction | Methodology | Application | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | Amide or Ester Bond | Functionalization of phthalocyanine with -COOH or -NH₂ groups, followed by reaction with functionalized silica. | Delivery, Photodynamic Therapy | acs.org |

| Titanium Dioxide (TiO₂) Nanorods | Interfacial Self-Assembly | Electro-induced deposition of copper phthalocyanine onto the TiO₂ surface. | Photoelectrochemical Water Splitting | frontiersin.org |

| Gold Nanoparticles | Thiol-Gold Chemisorption | Functionalization of phthalocyanine with thiol groups for attachment to the gold surface. | Core-Shell Nanoparticles | acs.org |

| Polymer Matrix (e.g., Polystyrene) | Physical Entrapment/Dispersion | Colloidal solution of Cu-Pc nanoparticles is mixed with a polymer solution and fabricated into a film. | Nanocomposite Thin Films | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 Chlorophthalocyaninato Copper

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of phthalocyanine (B1677752) compounds. These techniques probe the vibrational modes of the molecule, offering insights into its structure and bonding. d-nb.info

For chloro-substituted copper phthalocyanines, the introduction of chlorine atoms into the phthalocyanine macrocycle induces notable changes in the vibrational spectra compared to the unsubstituted copper phthalocyanine (CuPc). nih.gov The most significant effects are observed in the 700 to 1300 cm⁻¹ range, where the strong contributions of C–Cl vibrations alter both the position and intensity of the bands. nih.gov

In the Raman spectra of chlorinated copper phthalocyanines like tetrachloro-copper phthalocyanine (CuPcCl₄), the bands corresponding to C=C stretching vibrations, typically seen at 1607 and 1589 cm⁻¹ in CuPc, shift to lower wavenumbers. nih.gov A strong band around 1528 cm⁻¹ in CuPcCl₄, which is associated with Cα-Nβ and Cβ-Cβ stretching, remains largely unshifted relative to CuPc. nih.gov However, in the highly chlorinated CuPcCl₁₆, this band shifts down to 1506 cm⁻¹. nih.gov

Furthermore, the wavenumbers of totally symmetric bands between 820–850 cm⁻¹ are sensitive to the degree of chlorination. In CuPcCl₄, a band at 828 cm⁻¹ is linked to the macro-ring breathing mode with a contribution from Cβ–Cγ–H vibrations. For the more heavily substituted CuPcCl₁₆, this mode is found at 821 cm⁻¹ and involves deformations of Cγ–Cl and Cδ–Cl bonds as well. nih.gov A comprehensive analysis of these vibrational modes is crucial for determining molecular orientation in thin films. d-nb.info

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is fundamental for understanding the electronic structure of phthalocyanines. The spectra are characterized by two principal absorption regions: the Soret band (or B-band) in the UV region and the Q-band in the visible region. researchgate.netresearchgate.net

The electronic spectra of phthalocyanines originate from π-π* transitions within the macrocyclic ring. researchgate.net The Q-band, appearing in the 600-800 nm range, is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁u → eg). researchgate.netacs.org The Soret band, located in the 300-400 nm range, arises from deeper π-level transitions to the LUMO (a₂u, b₂u → eg). researchgate.net

In copper phthalocyanines, the Q-band often presents as a doublet, which is interpreted as a contribution from both aggregated and non-aggregated (monomeric) molecules in solution or the solid state. researchgate.net The introduction of substituents, such as chlorine, can cause shifts in the positions of these bands. For instance, electron-withdrawing groups can induce a bathochromic (red) shift in the Q-band. nih.gov The central metal ion also plays a role by altering the overlap between metal and ligand orbitals, which in turn affects the energy gaps and the position of the absorption bands. nih.gov

The nature of the solvent can significantly influence the electronic absorption spectra of copper phthalocyanines. atu.ieresearchgate.net Factors such as solvent polarity, protic versus aprotic nature, and specific solute-solvent interactions can lead to shifts in the absorption maxima. atu.ie Studies on unsubstituted Cu(II)-phthalocyanine have shown that the absorption and fluorescence spectra are dependent on the orientation polarizability of the solvent, a relationship that can be described by the Lippert-Mataga equation. atu.ieresearchgate.net

Generally, a blue shift (hypsochromic shift) is observed with increasing solvent polarity. researchgate.net However, in some cases, solvents like DMF can cause a red shift (bathochromic shift) compared to others like methanol. researchgate.net These solvent-induced shifts indicate differences in the stabilization of the ground and excited states of the molecule. For example, fluorescence quantum yields have suggested that the excited state interacts more strongly with aprotic solvents, while the ground state is preferentially stabilized in protic solvents. atu.ie

Phthalocyanine molecules, with their large, planar aromatic systems, have a strong tendency to aggregate in solution, a phenomenon primarily driven by π-π stacking interactions. atu.ieacs.org This aggregation is readily studied using UV-Vis spectroscopy, as it leads to distinct spectral changes. Typically, the formation of dimers and higher-order aggregates causes a broadening of the absorption bands and the appearance of new, often blue-shifted, bands relative to the monomeric Q-band. researchgate.netacs.org

The extent of aggregation is influenced by several factors, including concentration, the nature of the solvent, temperature, and the specific substituents on the phthalocyanine ring. researchgate.net For instance, the aggregation of copper(II) tetrasulfonated phthalocyanine in aqueous salt solutions has been extensively studied, showing that a simple monomer-dimer equilibrium model is often insufficient to describe the process, and the formation of trimers and higher columnar aggregates must be considered. acs.org The investigation of these aggregation phenomena is critical, as aggregation significantly affects the material's optical and electronic properties. researchgate.net

X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for determining the precise arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and crystal packing.

Single crystal X-ray diffraction provides the most detailed structural information. For chloro-substituted copper phthalocyanines, obtaining single crystals suitable for analysis can be challenging but has been achieved through methods like vacuum sublimation. nih.govresearchgate.net

A study on tetrachloro-copper phthalocyanine (CuPcCl₄) revealed that it crystallizes in a monoclinic system with the P2₁/c space group. nih.govresearchgate.net A notable finding was that the synthesized CuPcCl₄ consists of four regioisomers that co-crystallize in a single crystal phase. This leads to a partial occupancy of chlorine atoms over eight possible positions on the phthalocyanine macrocycle. nih.govresearchgate.net

The molecules are essentially planar and pack in columns arranged in a herringbone configuration. researchgate.net The distance between two molecules within a stack is approximately 3.376 Å, with a stacking angle (the angle between the normal to the molecular plane and the b-axis) of 21.88°. researchgate.net This detailed structural data is vital for understanding the intermolecular interactions that govern the material's properties.

Interactive Data Table: Crystallographic Data for Tetrachloro-copper phthalocyanine (CuPcCl₄) nih.govresearchgate.net

| Parameter | Value (at 150 K) | Value (at 298 K) |

| Empirical Formula | C₃₂H₁₂Cl₄CuN₈ | C₃₂H₁₂Cl₄CuN₈ |

| Formula Weight | 713.84 | 713.84 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.0052(9) | 14.080(4) |

| b (Å) | 3.6376(3) | 3.6823(8) |

| c (Å) | 26.5123(18) | 26.693(5) |

| β (°) | 94.893(3) | 94.636(20) |

| Volume (ų) | 1345.5(2) | 1379.4(6) |

| Z | 2 | 2 |

Powder X-ray Diffraction for Polymorph Identification and Thin Film Structure

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases (polymorphs) of (1-Chlorophthalocyaninato)copper and determining the structure of its thin films. Copper phthalocyanine and its derivatives are known to exist in several polymorphic forms, most notably the metastable α-phase and the more stable β-phase, each possessing distinct molecular packing and, consequently, different electronic properties. nih.govresearchgate.net

In powder form, the compound's PXRD pattern consists of a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks serve as a fingerprint for a specific crystalline phase. For instance, analysis of chloro-substituted copper phthalocyanine powders has confirmed their phase purity by matching the experimental diffraction pattern with one calculated from single-crystal data. nih.gov The absence of additional peaks indicates a single-phase sample. nih.gov For copper phthalocyanine, the α-phase and β-phase exhibit clearly different X-ray diffraction patterns. nih.gov

When deposited as thin films, PXRD reveals information about crystalline orientation and quality. For tetrachloro-substituted copper phthalocyanine (CuPcCl₄) deposited on a substrate at 50 °C, the diffraction pattern shows a single strong peak, indicating that the film is highly oriented with a specific crystallographic plane parallel to the substrate surface. nih.govresearchgate.net In contrast, introducing more chlorine substituents can lead to the formation of amorphous films, which lack long-range crystalline order and thus show no sharp diffraction peaks. nih.govresearchgate.net The structure of thin films is also influenced by deposition conditions like substrate temperature; higher temperatures can promote the growth of more ordered, polycrystalline films. nih.govnih.govscirp.org

A single crystal structure for a related compound, tetrachloro-substituted copper phthalocyanine, was determined and shown to crystallize in the monoclinic P2₁/c space group. nih.gov This detailed structural data provides a benchmark for interpreting the powder diffraction patterns of related chlorinated copper phthalocyanines. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for Tetrachloro-substituted Copper Phthalocyanine (CuPcCl₄)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.0052(9) | nih.gov |

| b (Å) | 3.6376(3) | nih.gov |

| c (Å) | 26.5123(18) | nih.gov |

| β (°) | 94.893(3) | nih.gov |

| Z (molecules/cell) | 2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (if diamagnetic derivatives are synthesized or for ligand characterization)

Direct Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is generally not feasible. The central copper(II) ion is paramagnetic (possessing an unpaired electron), which leads to significant broadening of NMR signals, rendering them undetectable or uninterpretable.

However, NMR spectroscopy is an indispensable tool for the characterization of the diamagnetic precursors used in its synthesis, such as the chlorinated phthalonitrile (B49051) or the metal-free 1-chlorophthalocyanine ligand. For related diamagnetic phthalocyanine systems, ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the organic macrocycle. researchgate.netrsc.org For example, the ¹H NMR spectra of phthalocyanine derivatives typically show distinct signals for the aromatic and any aliphatic protons, allowing for confirmation of the molecular structure. researchgate.net

Furthermore, NMR can be successfully applied to diamagnetic analogues of the title compound, where the paramagnetic Cu(II) is replaced by a diamagnetic ion like Zn(II) or as part of an iron(II) complex. rsc.org In such cases, high-resolution spectra can be obtained, enabling the complete structural elucidation of the phthalocyanine framework and its substituents. researchgate.netrsc.org Techniques like 2D-NMR are also employed for comprehensive structural analysis of these diamagnetic systems. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for probing the electronic environment of the paramagnetic Cu(II) center (S=1/2) in this compound. Because the g-factor and hyperfine couplings are sensitive to the ligand field, EPR spectra reveal detailed information about the coordination geometry and the nature of the copper-ligand bonds. libretexts.org

For Cu(II) complexes with axial symmetry, such as those in a square-planar environment like phthalocyanine, the EPR spectrum is characterized by two principal g-values: g‖ (parallel to the principal symmetry axis) and g⊥ (perpendicular to the axis). ethz.ch Typically for Cu(II) phthalocyanines, g‖ > g⊥ > 2.0023, which is characteristic of an unpaired electron residing in the dₓ²-y² orbital of the copper ion. libretexts.org

The spectrum is further complicated by hyperfine coupling between the electron spin and the nuclear spin of copper (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). This interaction splits the g‖ and g⊥ signals into four lines each, although the splitting in the g⊥ region is often too small to be resolved. libretexts.orgethz.ch The magnitude of the parallel hyperfine coupling constant (A‖) is a sensitive measure of the covalency of the Cu-N bonds. In some cases, superhyperfine coupling to the surrounding nitrogen ligands (I=1) can also be observed, providing direct evidence of the copper-nitrogen coordination. libretexts.org

Table 2: Typical EPR Parameters for Copper(II) Complexes in an Axial Environment

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| g‖ | 2.15 - 2.30 | Geometry of the ligand field |

| g⊥ | 2.03 - 2.08 | Geometry of the ligand field |

| A‖ (MHz) | 420 - 600 | Covalency of the in-plane sigma bonds |

Note: These are general ranges for Cu(II) complexes and specific values for this compound would require experimental measurement. libretexts.org

Mass Spectrometry Techniques (MALDI-TOF, ESI-MS) for Molecular Weight and Purity Assessment

Mass spectrometry is crucial for confirming the molecular weight and assessing the purity of this compound. Due to the compound's large size and limited volatility, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed. researchgate.net These methods allow the analysis of large, thermally fragile molecules by transferring them into the gas phase as intact ions, minimizing fragmentation.

In a typical analysis, the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated/adduct form like [M+H]⁺. researchgate.net The isotopic pattern of this peak is also highly informative. Copper has two stable isotopes (⁶³Cu and ⁶⁵Cu) and chlorine has two (³⁵Cl and ³⁷Cl), which results in a characteristic isotopic distribution for the molecular ion peak. Observing this specific pattern provides strong confirmation of the elemental composition of the synthesized compound. The high resolution of these techniques allows for the accurate determination of the molecular weight, and the absence of significant impurity peaks in the spectrum is a strong indicator of the sample's purity. researchgate.netresearchgate.net

Scanning Probe Microscopy (STM, AFM) for Surface Morphology and Molecular Ordering

Scanning Probe Microscopy (SPM), including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provides real-space imaging of the surface of this compound, particularly in the form of thin films. These techniques are essential for understanding the film's surface morphology, roughness, and the arrangement of molecules on a substrate. nih.gov

AFM is widely used to study the surface topography of copper phthalocyanine films. scirp.org Images from AFM reveal the grain size, shape, and distribution across the surface. nih.govscirp.org The morphology is highly dependent on the deposition conditions. For instance, films deposited at room temperature may consist of small, homogeneously distributed grains, while annealing at higher temperatures can lead to the formation of larger, more defined crystalline structures. nih.govscirp.org This demonstrates that thermal treatment can improve the crystallinity of the film. scirp.org

STM, which requires a conductive sample, can achieve sub-molecular resolution, allowing for the direct visualization of individual phthalocyanine molecules and their packing arrangement on a conductive substrate. This provides direct insight into how the molecules self-assemble into ordered domains and reveals the orientation of the molecules relative to the substrate and to each other (e.g., herringbone vs. brickstone arrangements). nih.gov

Electronic Structure and Optical Properties of 1 Chlorophthalocyaninato Copper

Quantum Chemical Calculations of Electronic States (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be invaluable tools for understanding the electronic properties of phthalocyanine (B1677752) complexes. nih.govresearchgate.net These computational methods provide a theoretical framework for interpreting experimental data and predicting the behavior of these molecules. nih.gov For halogenated copper phthalocyanines, DFT calculations have been employed to investigate their molecular structures and vibrational spectra. mdpi.comnih.gov The choice of the exchange-correlation functional within DFT is crucial for accurately predicting vertical excitation energies and UV-vis spectra, with the B3LYP functional often providing reliable results for these systems. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic transitions and reactivity of molecules. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the electronic behavior of (1-Chlorophthalocyaninato)copper.

The introduction of electron-withdrawing substituents, such as chlorine, is known to lower the energy levels of both the HOMO and LUMO in copper phthalocyanine derivatives. mdpi.com In the case of a related compound, octacyano-copper-phthalocyanine, DFT calculations showed that the frontier orbitals were stabilized by the cyano groups, leading to a smaller energy gap compared to the unsubstituted copper phthalocyanine. acs.org This stabilization results in a bathochromic (red) shift of the main absorption bands. acs.org

Systematic studies on halogenated copper phthalocyanines demonstrate that the degree and position of halogen substitution allow for controllable modification of their electronic structure and absorption spectra. smolecule.com For instance, DFT calculations on tetra-, octa-, and hexadecachloro-substituted copper phthalocyanines have shown a decrease in the HOMO and LUMO energy levels compared to unsubstituted copper phthalocyanine. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| CuPc | -6.52151 | -8.87160 | 2.35009 |

Note: Data for CuPc and CuPc(CN)₈ are provided for comparative purposes to illustrate the effect of electron-withdrawing groups. The values are based on DFT calculations. acs.orgacs.org

Band Structure and Density of States (DOS) Computations

For this compound in the solid state, theoretical calculations of the band structure and density of states (DOS) provide insight into its semiconductor properties. First-principles calculations on crystalline copper phthalocyanine (β-phase) have shown that the highest occupied molecular level is primarily composed of contributions from the copper and nitrogen atoms. researchgate.net The comparison between calculations for a single molecule and the crystalline solid indicates that interchain interactions between molecules are weak, while intrachain interactions are more significant. researchgate.net

The introduction of chlorine atoms into the phthalocyanine macrocycle can influence the molecular packing and, consequently, the electronic band structure. For example, tetra-chloro-substituted copper phthalocyanine (CuPcCl₄) forms polycrystalline films with a specific preferential orientation. mdpi.comnih.govnih.gov Increasing the number of chlorine substituents can lead to the formation of amorphous films. mdpi.comnih.govnih.gov These structural variations directly impact the intermolecular electronic coupling and charge transport properties.

Excitonic Properties and Optical Response Simulation

The optical properties of phthalocyanines are dominated by strong absorptions in the visible and near-ultraviolet regions, known as the Q-band and B-band (or Soret band), respectively. researchgate.net The Q-band arises from the π-π* transition from the HOMO to the LUMO, while the B-band corresponds to deeper π-π* transitions. researchgate.net

TD-DFT calculations are widely used to simulate and interpret the UV-vis absorption spectra of phthalocyanines. nih.gov The introduction of a chlorine atom in this compound is expected to cause a red-shift in the Q-band, a phenomenon observed in other halogenated phthalocyanines. researchgate.net This shift is a direct consequence of the stabilization of the frontier molecular orbitals. The intensity and position of these absorption bands can be fine-tuned by the degree of halogenation. smolecule.com

In the solid state, intermolecular interactions can lead to phenomena such as Davydov splitting, which results in a splitting of the Q-band into two peaks. researchgate.net This effect is dependent on the crystalline phase and the arrangement of the molecules within the crystal lattice.

Photophysical Processes and Relaxation Dynamics

The absorption of light by this compound initiates a series of photophysical processes, including fluorescence, phosphorescence, and non-radiative relaxation pathways. Understanding these dynamics is crucial for applications in areas such as photodynamic therapy and optical limiting.

Fluorescence and Phosphorescence Spectroscopy

Phthalocyanines are known for their fluorescence properties. omlc.orgmdpi.com The fluorescence of copper phthalocyanine derivatives is influenced by the central metal atom and the peripheral substituents. science.gov The introduction of a chlorine atom can affect the fluorescence quantum yield and lifetime. For some copper phthalocyanine derivatives, fluorescence has been observed, indicating their potential as photosensitizers. researchgate.net

The fluorescence emission spectrum of phthalocyanines typically appears as a mirror image of the Q-band absorption. omlc.org The study of fluorescence in different solvents can provide information about the interaction of the molecule with its environment. researchgate.net Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is also a possible relaxation pathway, particularly in metal-containing phthalocyanines where spin-orbit coupling is enhanced. mdpi.com

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption spectroscopy is a powerful technique for probing the dynamics of excited states on femtosecond to nanosecond timescales. nih.gov Studies on related copper phthalocyanine compounds have provided insights into the complex relaxation processes that follow photoexcitation. rsc.org

Upon excitation, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing to a triplet state (T₁). Transient absorption spectra reveal the absorption of these transient species. For instance, in a study of a hybrid nanostructure involving copper phthalocyanine, the triplet-triplet absorption spectrum was identified in the 470-750 nm range. iaea.org The lifetime of the excited states can be significantly influenced by the molecular environment. For example, the presence of silver nanoparticles was found to accelerate the singlet-to-triplet intersystem crossing in copper phthalocyanine. iaea.org

In some metal phthalocyanines, transient intermediates with relatively short lifetimes have been observed, with transient absorption bands assigned to d-π* electron transitions. rsc.org The decay kinetics of these transient signals provide valuable information about the rates of different relaxation processes.

Photoluminescence Quantum Yield Investigations

The photoluminescence of copper phthalocyanine (CuPc) and its derivatives is intrinsically linked to the fate of excitons generated upon photoexcitation. For the parent CuPc, a metal complex with a d⁹ copper center, the photoluminescence quantum yield is typically low. This is because the paramagnetic nature of the Cu(II) ion provides efficient pathways for non-radiative decay of the excited singlet state, particularly through intersystem crossing to the triplet state.

The introduction of a chlorine atom to form this compound is expected to further decrease the fluorescence quantum yield. This phenomenon is attributed to the "heavy-atom effect." The chlorine atom, being heavier than hydrogen, enhances spin-orbit coupling. This increased coupling facilitates the otherwise spin-forbidden intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). As a result, the population of the triplet state is favored at the expense of the singlet state, leading to a quenching of fluorescence and a reduction in the photoluminescence quantum yield.

Table 1: Expected Trend in Photoluminescence Properties upon Chlorination This table illustrates the conceptual trend based on the heavy-atom effect observed in similar phthalocyanine systems.

| Compound | Relative Fluorescence Quantum Yield (ΦF) | Relative Triplet State Yield (ΦT) |

| Copper Phthalocyanine | Base | Base |

| This compound | Lower | Higher |

Photoconductivity and Photovoltaic Response Mechanisms

Phthalocyanines, including CuPc, are well-established p-type organic semiconductors whose conductivity increases upon illumination. jchemrev.com The mechanism of photoconductivity involves several key steps:

Light Absorption: Upon absorbing a photon, a molecule is promoted to an excited electronic state, creating an exciton (B1674681) (a bound electron-hole pair).

Exciton Diffusion: This electrically neutral exciton diffuses through the material.

Exciton Dissociation: The exciton dissociates into a free electron and a hole, which become mobile charge carriers. This dissociation can occur at interfaces, defects, or under the influence of an electric field.

Charge Transport: The generated holes and electrons move through the material via hopping between adjacent molecules, contributing to the photocurrent.

The introduction of a chlorine atom into the CuPc molecule has a profound impact on its conductivity. Halogenation is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This lowering of the HOMO level can facilitate more efficient hole injection from electrodes and improve charge transport within the material.

Research on more heavily chlorinated copper phthalocyanines provides strong evidence for this enhancement. For instance, the conductivity of tetrachlorinated copper phthalocyanine (CuPcCl₄) has been reported to be approximately four orders of magnitude higher than that of the unsubstituted CuPc. nih.gov This significant increase suggests that even a single chloro-substituent in this compound would lead to a notable enhancement in its photoconductive and photovoltaic response compared to the parent compound. This makes chlorinated phthalocyanines promising materials for applications in organic solar cells and photodetectors. jchemrev.com

Table 2: Effect of Chlorination on the Electrical Conductivity of Copper Phthalocyanine Derivatives This table provides a comparison to illustrate the significant impact of chlorination on conductivity.

| Compound | Relative Electrical Conductivity |

| Copper Phthalocyanine | 1x |

| Tetrachlorinated Copper Phthalocyanine (CuPcCl₄) | ~10,000x nih.gov |

Non-linear Optical Properties Investigations

Non-linear optical (NLO) materials exhibit an optical response that is not proportional to the intensity of the incident light. This behavior is crucial for applications in optical switching, optical limiting, and frequency conversion. Phthalocyanines are excellent candidates for NLO applications due to their extensive two-dimensional π-conjugated electron system, which imparts high polarizability. acrhem.org

The third-order NLO properties are of particular interest. Key parameters include the non-linear absorption coefficient (β) and the non-linear refractive index (n₂), which are related to the imaginary and real parts of the third-order NLO susceptibility (χ⁽³⁾), respectively. For many phthalocyanines, including CuPc, a phenomenon known as reverse saturable absorption (RSA) is a dominant NLO mechanism. In RSA, the absorption cross-section of the excited state is larger than that of the ground state, leading to increased absorption at high incident light intensities. This property is highly effective for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage.

The Z-scan technique is a standard method used to determine these NLO parameters. uobaghdad.edu.iq In this technique, a sample is moved along the axis of a focused laser beam, and the changes in transmission through an aperture are measured. An "open-aperture" Z-scan yields the non-linear absorption coefficient (β), while a "closed-aperture" Z-scan reveals the sign and magnitude of the non-linear refractive index (n₂). acrhem.orguobaghdad.edu.iq

The introduction of a chlorine atom in this compound is expected to enhance its NLO response. Similar to its effect on photoluminescence, the heavy-atom effect of chlorine promotes intersystem crossing to the triplet state. The triplet state often has a strong absorption in the visible region, which can significantly contribute to the RSA process and thus enhance the material's optical limiting performance. The architectural flexibility of phthalocyanines allows for the tuning of these NLO properties by modifying peripheral substituents and the central metal ion. researchgate.net

Table 3: Key Third-Order Non-Linear Optical Parameters for Phthalocyanines

| Parameter | Symbol | Description | Expected Effect of Chloro-Substitution |

| Non-linear Absorption Coefficient | β | Describes the change in absorption with light intensity. | Enhancement |

| Non-linear Refractive Index | n₂ | Describes the change in refractive index with light intensity. | Enhancement |

| Third-order NLO Susceptibility | χ⁽³⁾ | Represents the overall third-order non-linear response of the material. | Enhancement |

Charge Transport Phenomena in 1 Chlorophthalocyaninato Copper Systems

Carrier Generation Mechanisms (Exciton Dissociation)

In organic semiconductors like (1-Chlorophthalocyaninato)copper, the primary mechanism for the generation of free charge carriers under illumination is through the dissociation of excitons. When the material absorbs a photon, it creates a tightly bound electron-hole pair, known as an exciton (B1674681). For these excitons to contribute to the electrical current, they must dissociate into a free electron and a free hole.

Charge Carrier Mobility Measurements in Thin Films and Devices

Charge carrier mobility is a key parameter that quantifies how quickly charge carriers (electrons or holes) can move through a material under the influence of an electric field. Several techniques are employed to measure the charge carrier mobility in thin films and devices made from this compound.

Time-of-Flight (TOF) Photocurrent Measurements

The Time-of-Flight (TOF) technique is a direct method for measuring charge carrier mobility. In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one of the electrodes. Under an applied bias, these carriers drift across the film to the opposite electrode. The time it takes for the carriers to traverse the film, known as the transit time, is measured from the resulting photocurrent transient. The mobility (µ) can then be calculated using the formula:

µ = L² / (V * t_T)

where L is the film thickness, V is the applied voltage, and t_T is the transit time. This method allows for the separate determination of electron and hole mobilities by reversing the polarity of the applied voltage.

Field-Effect Transistor (FET) Characterization for Mobility Determination

Organic Field-Effect Transistors (OFETs) provide a powerful platform for determining the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface. kuleuven.be In a typical bottom-gate, bottom-contact OFET architecture using this compound as the active layer, the mobility can be extracted from the transfer characteristics (drain current vs. gate voltage). atlantis-press.com

In the linear regime, the mobility (µ) can be calculated from the transconductance (g_m):

g_m = (W/L) * C_i * µ * V_D

In the saturation regime, the mobility is determined from the following relationship:

I_D,sat = (W/2L) * C_i * µ * (V_G - V_T)²

where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate insulator, V_D is the drain voltage, I_D,sat is the saturation drain current, V_G is the gate voltage, and V_T is the threshold voltage. For instance, field-effect transistors using copper-phthalocyanine (CuPc) as the semiconducting layer have been fabricated and shown to be p-type, with mobilities reaching approximately 1.5 x 10⁻³ cm²/Vs. arxiv.org Single-crystal field-effect transistors based on CuPc have demonstrated even higher charge carrier mobilities of up to 1 cm²/Vs. arxiv.org

| Parameter | Symbol | Description |

| Channel Width | W | The width of the channel through which the current flows. |

| Channel Length | L | The distance between the source and drain electrodes. |

| Gate Insulator Capacitance | C_i | The capacitance per unit area of the dielectric layer. |

| Drain Voltage | V_D | The voltage applied to the drain electrode. |

| Saturation Drain Current | I_D,sat | The drain current in the saturation regime. |

| Gate Voltage | V_G | The voltage applied to the gate electrode. |

| Threshold Voltage | V_T | The minimum gate voltage required to form a conducting channel. |

| Mobility | µ | The measure of how quickly a charge carrier can move through the material. |

Space-Charge Limited Current (SCLC) Analysis

The Space-Charge Limited Current (SCLC) method is another widely used technique to determine the charge carrier mobility in organic semiconductors. fluxim.com This method involves fabricating a single-carrier device, where only one type of charge carrier (either electrons or holes) is injected into the material. frontiersin.org At a sufficiently high applied voltage, the injected charge density exceeds the intrinsic charge carrier density, leading to a current that is limited by the space charge of the injected carriers.

For a trap-free insulator, the current density (J) in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε_r * ε_0 * µ * (V²/L³)

where ε_r is the relative permittivity of the material, ε_0 is the permittivity of free space, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the film. By fitting the experimental current-voltage (J-V) characteristics to this equation, the mobility can be extracted. The presence of traps in the material will modify the J-V characteristics, and analysis of these curves can also provide information about the trap density and energy distribution. frontiersin.orgresearchgate.net

Hopping and Band-Like Transport Regimes

Charge transport in organic semiconductors can generally be described by two main models: hopping transport and band-like transport. The dominant transport mechanism depends on the degree of molecular order and the strength of intermolecular electronic coupling. rsc.org

In the hopping transport model, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is thermally activated, and the mobility typically increases with temperature. This is the common transport mechanism in amorphous or disordered polycrystalline organic thin films where the intermolecular electronic coupling is weak. researchgate.netnih.gov

In contrast, band-like transport occurs in highly ordered materials, such as single crystals, where strong intermolecular interactions lead to the formation of electronic bands. rsc.org In this regime, charge carriers are delocalized and can move more freely within these bands, analogous to transport in conventional inorganic semiconductors. A key characteristic of band-like transport is that the mobility decreases with increasing temperature due to scattering by lattice vibrations (phonons). researchgate.net

For this compound, the transport regime is highly dependent on the thin film morphology. mdpi.com Amorphous or disordered polycrystalline films, which can form depending on the number of chlorine substituents and the deposition conditions, are more likely to exhibit hopping transport. mdpi.com Conversely, highly crystalline films with strong π-π stacking would favor more efficient, potentially band-like, transport.

Trapping Effects and Defect States Characterization

The density and energy distribution of these trap states can be characterized by various techniques, including SCLC measurements. In the presence of traps, the J-V curve in an SCLC measurement will exhibit a trap-filled limited (TFL) regime, where the current rises steeply as the applied voltage fills the trap states. The voltage at which this sharp increase occurs can be used to estimate the total trap density.

Furthermore, techniques such as transient photovoltage (TPV) and transient photocurrent (TPC) can provide insights into charge trapping and recombination dynamics. researchgate.net Understanding and controlling defect states is crucial for optimizing the performance of electronic devices based on this compound, as a lower trap density generally leads to higher charge carrier mobility and improved device efficiency. researchgate.netresearchgate.net

Interface Energetics and Charge Transfer Dynamics at Heterojunctions

The introduction of a chlorine atom onto the phthalocyanine (B1677752) macrocycle in this compound significantly influences its electronic properties compared to the unsubstituted copper phthalocyanine (CuPc). The electron-withdrawing nature of chlorine leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This shift in energy levels has profound implications for the energy landscape at heterojunctions.

Energy Level Alignment

The arrangement of energy levels at a heterojunction dictates the direction of charge flow and the magnitude of the energy barriers for charge injection and separation. In a typical donor-acceptor heterojunction, efficient charge separation requires a favorable offset between the HOMO and LUMO levels of the constituent materials.

For instance, in heterojunctions involving unsubstituted CuPc and an acceptor material like fullerene (C60), a significant offset between the HOMO of CuPc and the LUMO of C60 drives the dissociation of excitons into free charge carriers. nih.gov The energy level alignment at the interface between manganese phthalocyanine (MnPc) and C60 has been shown to be sensitive to the deposition sequence, which influences the molecular orientation and, consequently, the ionization potential. nih.gov

For this compound, the lowering of the HOMO and LUMO levels due to chlorination will alter the energy level alignment at the interface with a given material compared to CuPc. This can be advantageous in certain device architectures. For example, the deeper HOMO level of this compound could lead to a larger open-circuit voltage in organic photovoltaic cells. However, it could also increase the energy barrier for hole injection from an electrode.

The precise energy level alignment is not solely determined by the bulk properties of the materials but is also influenced by interface dipoles and band bending. Studies on CuPc interfaces have revealed the formation of interface dipoles that can significantly modify the vacuum level and the relative alignment of the energy levels. researchgate.net While specific experimental data for this compound heterojunctions is limited, the principles governing interface phenomena in related phthalocyanine systems provide a strong framework for understanding its behavior. The structural changes induced by chloro-substitution, such as potential alterations in molecular packing and orientation in thin films, can also play a role in the interface energetics. nih.gov

Table 1: Comparison of Typical Electronic Properties of Copper Phthalocyanine (CuPc) and Expected Trends for this compound

| Property | Copper Phthalocyanine (CuPc) | This compound (Expected Trend) |

| HOMO Level | ~ -5.2 eV | Deeper (more negative) |

| LUMO Level | ~ -3.5 eV | Deeper (more negative) |

| Energy Gap | ~ 1.7 eV | Similar or slightly larger |

| Ionization Potential | ~ 5.0 eV | Higher |

| Electron Affinity | ~ 3.3 eV | Higher |

Note: The values for CuPc are approximate and can vary depending on the measurement technique and film morphology. The trends for this compound are inferred based on the electron-withdrawing effect of the chlorine substituent.

Charge Transfer Dynamics

The dynamics of charge transfer at the heterojunction interface are crucial for efficient device operation. Upon photoexcitation, an exciton (a bound electron-hole pair) is created. For charge generation to occur, this exciton must diffuse to the donor-acceptor interface and dissociate, with the electron and hole transferring to the acceptor and donor materials, respectively.

The rate of charge transfer is governed by several factors, including the electronic coupling between the donor and acceptor molecules, the energy offset driving the transfer, and the reorganization energy associated with the molecular geometry changes upon charge transfer.

In CuPc/C60 heterojunctions, charge transfer has been observed to be an ultrafast process. nih.gov The efficiency of this process competes with exciton decay pathways such as radiative and non-radiative recombination within the pristine material. The introduction of chlorine in this compound can influence these dynamics. The altered energy levels may affect the driving force for charge separation. Furthermore, changes in molecular packing and orientation due to the chloro-substituent could impact the electronic coupling at the interface. nih.gov

The formation of charge-transfer states at the interface, where the electron and hole are localized on adjacent molecules, is a key intermediate step. The properties of these states, such as their binding energy and lifetime, are critical for the subsequent separation of charges into free carriers. The increased electron affinity of this compound is expected to influence the energetics of these charge-transfer states. acs.org

Table 2: Key Parameters in Charge Transfer Dynamics

| Parameter | Description | Expected Influence of Chloro-Substitution |

| Exciton Diffusion Length | The average distance an exciton can travel before recombination. | May be influenced by changes in molecular packing and morphology. |

| Charge Transfer Rate | The speed at which an electron or hole moves across the interface. | Dependent on the driving force (energy offset) and electronic coupling. The altered energy levels of this compound will modify the driving force. |

| Charge Recombination Rate | The rate at which separated charges recombine at the interface. | A critical loss mechanism. The deeper energy levels of this compound might influence the potential barrier for recombination. |

| Charge-Transfer State Energy | The energy of the bound electron-hole pair at the interface. | Expected to be lower due to the increased electron affinity of the chlorinated phthalocyanine. |

Theoretical and Computational Investigations of 1 Chlorophthalocyaninato Copper

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic properties of molecules like (1-Chlorophthalocyaninato)copper. This method calculates the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

A critical aspect of DFT studies on CuPc-based systems is the choice of the exchange-correlation functional. Standard functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) have been shown to have limitations, often failing to correctly predict the ordering of the frontier molecular orbitals due to self-interaction errors that excessively delocalize the electron density. tau.ac.ilarxiv.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, such as B3LYP, PBE0, and HSE, generally provide a more accurate description of the electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arxiv.orgaps.org

The chlorine atom, being strongly electronegative, acts as an electron-withdrawing group. This substitution is predicted by DFT to stabilize the frontier orbitals, lowering the energies of both the HOMO and LUMO compared to unsubstituted CuPc. mdpi.comchemrxiv.org This modification is crucial as it directly influences the material's ionization potential and electron affinity, which are key parameters for its application in electronic devices. The lowering of the LUMO level, in particular, is a key factor that can facilitate electron injection, potentially shifting the material's semiconducting behavior towards n-type or ambipolar. mdpi.com

| Property | Unsubstituted CuPc (Typical) | This compound (Predicted Trend) | Effect of Monochlorination |

| HOMO Energy | Higher Energy | Lower Energy | Stabilization due to inductive effect |

| LUMO Energy | Higher Energy | Lower Energy | Stabilization due to inductive effect |

| HOMO-LUMO Gap | E | E' ≈ E | Minor change expected |

| Electron Affinity | Lower | Higher | Increased by electron-withdrawing Cl |

| Ionization Potential | Lower | Higher | Increased by electron-withdrawing Cl |

| This table presents the predicted qualitative trends in the electronic properties of this compound based on established effects of halogenation on the copper phthalocyanine (B1677752) system. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Absorption

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states and predicting the optical absorption spectra of molecules. arxiv.orgrsc.org It is an extension of DFT that allows for the calculation of vertical excitation energies and their corresponding oscillator strengths, which correlate to the position and intensity of peaks in a UV-Vis absorption spectrum. rsc.orguci.edu

For phthalocyanines, the UV-Vis spectrum is characterized by two main features: the intense Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). nih.govresearchgate.net TD-DFT calculations are instrumental in assigning the specific electronic transitions (e.g., π-π*) that give rise to these bands. nih.govresearchgate.net

In the case of this compound, TD-DFT calculations would predict how the single chlorine substituent perturbs these characteristic absorptions. The electron-withdrawing nature of chlorine is expected to cause a shift in the absorption bands. Methodological studies on phthalocyanines show that the choice of functional is again critical, with range-separated hybrid functionals like CAM-B3LYP often providing the most accurate results for excitation energies, particularly for the Q-band. nih.gov While TD-DFT is powerful, it has known limitations, including potential inaccuracies in describing charge-transfer excitations, which must be considered when analyzing the results. rsc.orgnih.gov

| Spectral Band | Typical Transition | Wavelength Range (CuPc) | Predicted Effect of Monochlorination |

| Q-band | π → π* (HOMO to LUMO) | 600 - 700 nm | Minor bathochromic or hypsochromic shift |

| B-band | π → π* | 300 - 400 nm | Minor shift and/or change in intensity |

| This table outlines the characteristic absorption bands of copper phthalocyanine and the anticipated impact of a single chloro-substituent as would be investigated by TD-DFT. |

Molecular Dynamics (MD) Simulations for Structural Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion, MD provides a detailed view of structural dynamics, flexibility, and intermolecular interactions in a condensed-phase environment. nih.govnih.gov

For this compound, MD simulations can be used to understand how the molecule behaves in a solution or as part of a solid-state aggregate. While the phthalocyanine macrocycle is inherently rigid, simulations can reveal subtle flexing and out-of-plane motions. The primary use of MD for this system is to investigate intermolecular interactions. In the solid state, phthalocyanines typically arrange via strong π-π stacking interactions. nih.gov The introduction of a chlorine atom alters the molecule's electrostatic surface potential, which in turn influences the preferred stacking geometry and distance between adjacent molecules. MD simulations can explore large ensembles of molecules to predict the most likely packing arrangements and the associated interaction energies, which are fundamental to the material's bulk properties.

Force Field Development and Parameterization for Macrocyclic Systems

Classical MD simulations rely on a set of empirical energy functions known as a force field to describe the potential energy of a system. uniovi.es Standard force fields like CHARMM, AMBER, or OPLS often lack accurate parameters for complex, non-biological molecules like metallophthalocyanines. Therefore, a crucial step before performing reliable MD simulations is the development and parameterization of a specific force field. uniovi.esresearchgate.net

For this compound, this process involves defining parameters for bond stretching, angle bending, and dihedral torsions involving the chlorine atom. More critically, it requires an accurate description of the non-bonded interactions (van der Waals and electrostatic). Partial atomic charges are typically derived from quantum mechanical calculations (DFT) to reproduce the molecule's electrostatic potential.

A particular challenge for halogenated compounds is the phenomenon of the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond, which can lead to directional halogen bonding. nih.govnih.gov Standard atom-centered point charges fail to capture this effect. Advanced force fields address this by adding a positively charged virtual particle attached to the halogen atom, a strategy that has been successfully implemented in force fields like CHARMM to improve the description of halogenated aromatic rings. nih.govnih.gov

Multiscale Modeling of Charge Transport in Thin Films and Aggregates

Charge transport in organic semiconductor films is a complex process that depends on phenomena occurring at multiple length and time scales, making it an ideal candidate for multiscale modeling. nih.govuni-koeln.de This approach bridges the gap between the quantum mechanical properties of individual molecules and the macroscopic charge mobility of a device.

The process typically follows a bottom-up strategy:

Quantum Mechanics (QM): DFT is used to calculate two key parameters for charge transport: the internal reorganization energy (the energy required to deform a molecule from its neutral geometry to its charged geometry) and the electronic coupling (or transfer integral) between adjacent molecules. acs.org The electronic coupling is highly sensitive to the relative distance and orientation of the molecules.

Kinetic Monte Carlo (KMC): The parameters obtained from QM are then used as input for a higher-level model, such as KMC simulations. nih.govacs.org The KMC algorithm simulates the "hopping" of a charge carrier (an electron or hole) from one molecule to the next over a large lattice of thousands of molecules, ultimately allowing for the calculation of the bulk charge carrier mobility. This approach can also account for the effects of energetic disorder arising from imperfections in the film. rsc.org

For this compound, chlorination is expected to lower the LUMO, making electron transport more favorable. Multiscale modeling would be essential to quantify this effect and predict whether the material behaves as a p-type, n-type, or ambipolar semiconductor.

Computational Prediction of Crystal Packing and Morphology

The arrangement of molecules in a crystal, known as the crystal packing, has a profound impact on the electronic properties of a molecular material. Computational Crystal Structure Prediction (CSP) methods aim to identify the most stable polymorphs (different crystal structures of the same compound) by searching for minima on the lattice energy surface. nih.govnih.gov